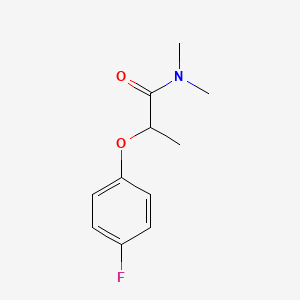

2-(4-fluorophenoxy)-N,N-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-fluorophenoxy)-N,N-dimethylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.

Mechanism of Action

2-(4-fluorophenoxy)-N,N-dimethylpropanamide exerts its effects by modulating the S1P receptor, which is involved in various cellular processes, including cell survival, migration, and differentiation. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide binds to the S1P receptor and induces its internalization, resulting in the sequestration of lymphocytes in the lymph nodes and spleen. This leads to a reduction in the number of circulating lymphocytes, which are involved in the pathogenesis of various diseases.

Biochemical and Physiological Effects:

2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the reduction of inflammation, the promotion of neuroprotection, and the induction of apoptosis in cancer cells. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for 2-(4-fluorophenoxy)-N,N-dimethylpropanamide research, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 2-(4-fluorophenoxy)-N,N-dimethylpropanamide may also have potential applications in regenerative medicine, as it has been shown to promote neural stem cell proliferation and differentiation. Further studies are needed to fully understand the potential of 2-(4-fluorophenoxy)-N,N-dimethylpropanamide as a therapeutic agent.

Synthesis Methods

2-(4-fluorophenoxy)-N,N-dimethylpropanamide is synthesized from 2-bromo-4-fluorobenzene and N,N-dimethylpropanamide in a multistep reaction. The first step involves the reaction of 2-bromo-4-fluorobenzene with magnesium to form a Grignard reagent, which is then reacted with N,N-dimethylpropanamide to form the intermediate product. The intermediate product is then reacted with phosphorus oxychloride to form the final product, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, autoimmune diseases, cancer, and transplantation. In multiple sclerosis, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce the frequency and severity of relapses and delay disability progression. In autoimmune diseases, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to reduce inflammation and improve disease symptoms. In cancer, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to have antiproliferative and proapoptotic effects on cancer cells. In transplantation, 2-(4-fluorophenoxy)-N,N-dimethylpropanamide has been shown to prevent graft rejection and improve graft survival.

properties

IUPAC Name |

2-(4-fluorophenoxy)-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHBXBFZBCYTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)

![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)

![5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5395584.png)

![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5395601.png)

![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)